

# Technical Guide: 6-Bromo-2-chloronicotinaldehyde in Synthetic Chemistry

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## Compound of Interest

Compound Name: 6-Bromo-2-chloronicotinaldehyde

Cat. No.: B581292

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **6-Bromo-2-chloronicotinaldehyde**, a key building block in modern medicinal and agricultural chemistry. This document outlines its fundamental properties, a representative synthetic protocol, and its applications in constructing complex molecular architectures.

## Core Properties of 6-Bromo-2-chloronicotinaldehyde

**6-Bromo-2-chloronicotinaldehyde** is a substituted pyridine derivative valued for its utility as a versatile intermediate in organic synthesis. Its chemical structure, featuring bromo, chloro, and aldehyde functional groups, allows for sequential and site-selective modifications, making it a valuable precursor for the synthesis of novel compounds with potential biological activity.

A summary of its key quantitative data is presented in the table below.

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>3</sub> BrClNO
Molecular Weight	220.45 g/mol
CAS Number	1125410-08-3
Physical Appearance	Yellow to brown solid
Storage Conditions	Under inert gas (nitrogen or Argon) at 2-8°C

## Synthetic Methodology: A Representative Protocol

While specific, detailed synthetic procedures for **6-Bromo-2-chloronicotinaldehyde** are proprietary to various chemical suppliers, a general and widely applicable method for the synthesis of substituted nicotinaldehydes involves the oxidation of the corresponding alcohol. Below is a representative experimental protocol based on established chemical transformations for similar substrates.

Reaction Scheme:

(6-Bromo-2-chloropyridin-3-yl)methanol → **6-Bromo-2-chloronicotinaldehyde**

Materials and Reagents:

- (6-Bromo-2-chloropyridin-3-yl)methanol
- Manganese dioxide (MnO<sub>2</sub>) or Pyridinium chlorochromate (PCC)
- Dichloromethane (DCM), anhydrous
- Celite or silica gel
- Magnesium sulfate (MgSO<sub>4</sub>) or Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), anhydrous
- Standard laboratory glassware for inert atmosphere reactions
- Magnetic stirrer and heating mantle

- Thin Layer Chromatography (TLC) apparatus
- Rotary evaporator
- Column chromatography setup

#### Procedure:

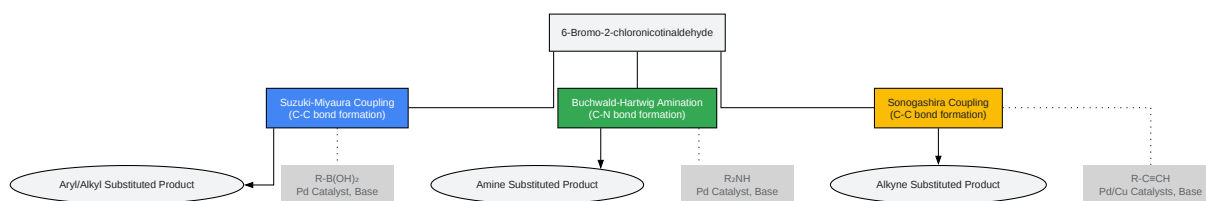
- **Reaction Setup:** To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add a solution of (6-Bromo-2-chloropyridin-3-yl)methanol in anhydrous dichloromethane.
- **Addition of Oxidizing Agent:** To the stirring solution, add an excess of the chosen oxidizing agent (e.g., manganese dioxide or pyridinium chlorochromate) in portions. The reaction is typically carried out at room temperature.
- **Reaction Monitoring:** The progress of the oxidation is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Upon completion, the reaction mixture is filtered through a pad of Celite or silica gel to remove the oxidizing agent and its byproducts. The filter cake is washed with additional dichloromethane.
- **Purification:** The combined filtrate is concentrated under reduced pressure using a rotary evaporator. The resulting crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **6-Bromo-2-chloronicotinaldehyde**.
- **Characterization:** The structure and purity of the final product are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

## Applications in Cross-Coupling Reactions

The strategic placement of halogen atoms on the pyridine ring of **6-Bromo-2-chloronicotinaldehyde** makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in drug discovery and development

for creating carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective, sequential couplings.

Below is a diagram illustrating the utility of **6-Bromo-2-chloronicotinaldehyde** in three common and powerful cross-coupling methodologies.



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### Cross-coupling applications of **6-Bromo-2-chloronicotinaldehyde**.

This workflow highlights how **6-Bromo-2-chloronicotinaldehyde** serves as a versatile scaffold. Through Suzuki-Miyaura coupling, an aryl or alkyl group can be introduced. The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, introducing a variety of amine functionalities. Finally, the Sonogashira coupling enables the installation of an alkyne moiety, a functional group that can be further elaborated. These reactions are instrumental in the synthesis of diverse libraries of compounds for screening in drug discovery programs.

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